molecular formula C15H14ClN3O5 B14560572 Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- CAS No. 62252-47-5

Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro-

Cat. No.: B14560572
CAS No.: 62252-47-5
M. Wt: 351.74 g/mol
InChI Key: JEKMASIRXHZRLQ-UHFFFAOYSA-N
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Description

Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- is a complex organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a pyridine ring substituted with a 4-chloro-1-phenylbutoxy group and two nitro groups at the 3 and 5 positions. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Substitution: The 4-chloro-1-phenylbutoxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-chloro-1-phenylbutanol with a suitable pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as hydrogen gas in the presence of a palladium catalyst can reduce the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the chloro and phenylbutoxy groups may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-(4-chlorobutoxy)-3,5-dinitro-
  • Pyridine, 2-(4-phenylbutoxy)-3,5-dinitro-
  • Pyridine, 2-(4-chloro-1-phenylbutoxy)-4,6-dinitro-

Uniqueness

Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the 4-chloro-1-phenylbutoxy group with the 3,5-dinitro substitution pattern provides distinct properties that differentiate it from other similar compounds.

Properties

CAS No.

62252-47-5

Molecular Formula

C15H14ClN3O5

Molecular Weight

351.74 g/mol

IUPAC Name

2-(4-chloro-1-phenylbutoxy)-3,5-dinitropyridine

InChI

InChI=1S/C15H14ClN3O5/c16-8-4-7-14(11-5-2-1-3-6-11)24-15-13(19(22)23)9-12(10-17-15)18(20)21/h1-3,5-6,9-10,14H,4,7-8H2

InChI Key

JEKMASIRXHZRLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCl)OC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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